AZD4205: A Technical Overview of a Selective JAK1 Inhibitor
AZD4205: A Technical Overview of a Selective JAK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AZD4205, also known as golidocitinib, is a potent and highly selective, ATP-competitive inhibitor of Janus kinase 1 (JAK1).[1][2][3] Its mechanism of action centers on the specific inhibition of JAK1, a key enzyme in the JAK/STAT signaling pathway, which is crucial for cytokine signaling and is often dysregulated in various malignancies and inflammatory diseases.[3][4] Preclinical and clinical studies have demonstrated its potential as a therapeutic agent, particularly in oncology. This document provides a comprehensive technical guide on the core mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of its biological activity.
Core Mechanism of Action: Selective JAK1 Inhibition
AZD4205 functions as an ATP-competitive inhibitor of JAK1.[2][3] The Janus kinase family consists of four members: JAK1, JAK2, JAK3, and Tyrosine kinase 2 (TYK2).[3] These intracellular tyrosine kinases are critical for the signaling of numerous cytokines and growth factors.[3][5] Dysregulation of the JAK/STAT pathway is implicated in the pathogenesis of a wide range of cancers, including hematological malignancies and solid tumors.[3][4]
AZD4205 was developed through structure-based design to optimize a series of aminopyrimidines, leading to a candidate with high selectivity for JAK1.[2][3][6] This selectivity is a key feature, as it is believed that specific inhibition of JAK1 can maximize therapeutic benefits while minimizing toxicities associated with the inhibition of other JAK family members, such as the hematological side effects linked to JAK2 inhibition.[3][6]
The primary downstream effect of JAK1 inhibition by AZD4205 is the suppression of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation.[1][2][3] Activated (phosphorylated) STAT3 (pSTAT3) plays a significant role in tumor cell proliferation, survival, and metastasis.[3][5] By blocking JAK1, AZD4205 effectively downregulates this pro-oncogenic signaling pathway.[2][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for AZD4205 from preclinical and clinical studies.
Table 1: In Vitro Potency and Selectivity of AZD4205
| Target | Assay Type | IC50 | Ki | Reference |
| JAK1 | High ATP concentration enzyme assay | 73 nM | 2.8 nM | [2][3] |
| JAK2 | High ATP concentration enzyme assay | >14.7 µM (14,670 nM) | - | [1][2] |
| JAK3 | High ATP concentration enzyme assay | >30 µM | - | [1][2] |
| pSTAT3 Inhibition (NCI-H1975 cells) | Cell-based assay | 161 nM | - | [1] |
| pSTAT3 Inhibition (Cell-based assay) | Cell-based assay | 128 nM | - | [3] |
Table 2: Preclinical Pharmacokinetic Parameters of AZD4205
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (hours) | Reference |
| Rat | 20 | 7.5 | 6 | [2] |
| Dog | 9 | 6.9 | 9 | [2] |
Table 3: Clinical Efficacy of Golidocitinib (AZD4205) in Relapsed/Refractory Peripheral T-cell Lymphoma (R/R PTCL) from the JACKPOT8 Trial
| Parameter | Result | Data Cutoff | Reference |
| Overall Response Rate (ORR) | 44.3% | February 16, 2023 | [7] |
| Complete Response (CR) Rate | 23.9% | February 16, 2023 | [7] |
| Median Duration of Response (mDoR) | 20.7 months | August 31, 2023 | [8] |
| Median Progression-Free Survival (mPFS) | 5.6 months | August 31, 2023 | [8] |
| Median Overall Survival (mOS) | 19.4 months (ongoing) | August 31, 2023 | [8] |
Experimental Protocols
High ATP Concentration Enzyme Assay for JAK Inhibition
The inhibitory activity of AZD4205 against JAK family enzymes was determined using a high ATP concentration enzyme assay. While the specific proprietary details of the AstraZeneca assay are not fully published, a representative methodology for such an assay is as follows:
-
Enzyme and Substrate Preparation : Recombinant human JAK1, JAK2, and JAK3 enzymes are used. A generic peptide substrate for tyrosine kinases, such as poly(Glu, Tyr) 4:1, is coated onto microtiter plates.
-
Compound Dilution : AZD4205 is serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in assay buffer.
-
Kinase Reaction : The JAK enzyme, the peptide substrate, and a high concentration of ATP (typically at or near the Km value for the specific enzyme) are incubated with the various concentrations of AZD4205. The reaction is initiated by the addition of a metal cofactor, such as MgCl2.
-
Detection : After a set incubation period, the reaction is stopped. The amount of phosphorylated substrate is quantified using a detection antibody specific for phosphotyrosine, which is conjugated to an enzyme like horseradish peroxidase (HRP). A chemiluminescent or colorimetric substrate for HRP is then added, and the signal is read using a plate reader.
-
Data Analysis : The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Cellular Assay for pSTAT3 Inhibition
The effect of AZD4205 on the phosphorylation of STAT3 was assessed in a cellular context, for example, using the NCI-H1975 non-small cell lung cancer (NSCLC) cell line. A typical protocol is outlined below:
-
Cell Culture : NCI-H1975 cells are cultured in appropriate media and seeded into multi-well plates.
-
Compound Treatment : Cells are treated with various concentrations of AZD4205 for a specified period.
-
Cytokine Stimulation : To induce JAK1-mediated STAT3 phosphorylation, cells are stimulated with a relevant cytokine, such as Interleukin-6 (IL-6).
-
Cell Lysis : After stimulation, the cells are lysed to extract cellular proteins.
-
pSTAT3 Quantification : The levels of phosphorylated STAT3 (at Tyr705) and total STAT3 are quantified using methods like ELISA, Western blotting, or flow cytometry, with specific antibodies for pSTAT3 and total STAT3.
-
Data Analysis : The ratio of pSTAT3 to total STAT3 is calculated for each treatment condition. The IC50 value is determined by plotting the percentage of pSTAT3 inhibition against the drug concentration.
Visualizations
AZD4205 Mechanism of Action in the JAK/STAT Signaling Pathway
Caption: AZD4205 inhibits JAK1, preventing STAT3 phosphorylation and downstream gene transcription.
Preclinical Evaluation Workflow for AZD4205
Caption: The preclinical to clinical development pathway for AZD4205.
Therapeutic Rationale and Clinical Applications
The high selectivity of AZD4205 for JAK1 makes it a promising therapeutic candidate for malignancies driven by aberrant JAK1/STAT3 signaling.[5][6]
-
Peripheral T-cell Lymphoma (PTCL): The JAK/STAT pathway is frequently activated in PTCL, making it a rational therapeutic target.[4][9] The JACKPOT8 clinical trial has demonstrated promising efficacy and a manageable safety profile for golidocitinib in patients with relapsed or refractory PTCL.[7][8][10]
-
Non-Small Cell Lung Cancer (NSCLC): In some cases of NSCLC, particularly those with EGFR mutations, resistance to targeted therapies like osimertinib can be mediated by the activation of the JAK/STAT pathway.[2] Preclinical studies have shown that combining AZD4205 with osimertinib enhances antitumor activity in NSCLC xenograft models, suggesting a strategy to overcome or delay therapeutic resistance.[2][6]
Conclusion
AZD4205 (golidocitinib) is a potent and selective JAK1 inhibitor that effectively targets the JAK/STAT signaling pathway. Its high selectivity for JAK1 over other JAK family members offers the potential for a favorable therapeutic window. Preclinical data have established its mechanism of action and pharmacokinetic profile, while clinical trials have provided evidence of its efficacy in hematological malignancies. Ongoing and future research will further delineate the therapeutic potential of AZD4205 in various oncological and potentially inflammatory conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. | BioWorld [bioworld.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. DZD4205, an oral JAK inhibitor for the treatment of R/R PTCL: JACKPOT8 phase I trial results [lymphomahub.com]
- 5. Pharmacokinetic characteristics of golidocitinib, a highly selective JAK1 inhibitor, in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. onclive.com [onclive.com]
- 8. Assessing An Oral Janus Kinase Inhibitor, AZD4205 as Monotherapy in Patients Who Have PTCL (JACKPOT8) [clin.larvol.com]
- 9. manage.ercongressi.it [manage.ercongressi.it]
- 10. targetedonc.com [targetedonc.com]
